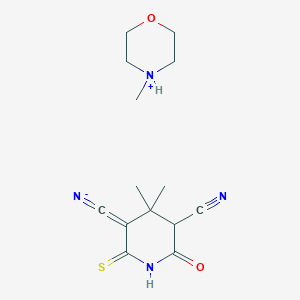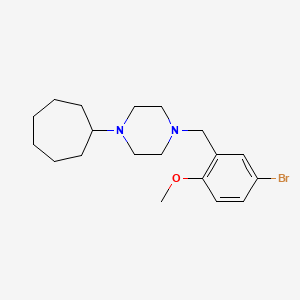
4-(phenylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylsulfonyl)-1-piperazinecarboxamide, also known as PSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. PSPC is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The exact mechanism of action of 4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that this compound may act as an allosteric modulator of MRP1, binding to a site on the protein that is distinct from the drug-binding site. This results in a conformational change in MRP1, leading to increased drug efflux. This compound has also been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the efflux of drugs from cells by modulating the activity of MRP1. This compound has also been shown to inhibit the activity of CK2, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound has been reported to have antitumor activity, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential as a modulator of MRP1, which is a target for overcoming multidrug resistance in cancer therapy. Additionally, this compound has been shown to inhibit the activity of CK2, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for further research on 4-(phenylsulfonyl)-1-piperazinecarboxamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
合成法
Several methods have been reported for the synthesis of 4-(phenylsulfonyl)-1-piperazinecarboxamide. One of the most commonly used methods involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isocyanic acid to yield this compound. Other methods include the reaction of piperazine with phenylsulfonyl isocyanate and the reaction of piperazine with phenylsulfonyl azide.
科学的研究の応用
4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to have potential applications in drug discovery and development. It has been reported to act as a modulator of the multidrug resistance protein 1 (MRP1), which is a membrane transporter that plays a crucial role in the efflux of drugs from cells. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been reported to have antitumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-(benzenesulfonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-11(15)13-6-8-14(9-7-13)18(16,17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFWNDWFPXRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine](/img/structure/B6076201.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076214.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6076228.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6076262.png)
![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6076264.png)
![N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6076286.png)
![2-{2-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]ethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B6076294.png)
![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)